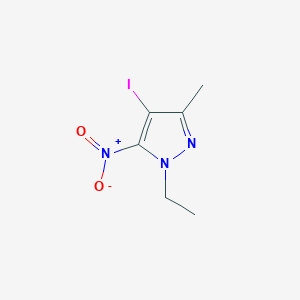
1-(4-Iodo-3-methylpyrazolyl)acetone
Overview
Description
1-(4-Iodo-3-methylpyrazolyl)acetone, also known as Iodoacetone, is a chemical compound that is widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and other organic solvents. Iodoacetone is a highly reactive compound that is used in a variety of applications, including as a reagent in chemical synthesis, a protein modification agent, and as a tool for studying enzyme mechanisms.
Mechanism of Action
1-(4-Iodo-3-methylpyrazolyl)acetone is a highly reactive compound that reacts with cysteine residues in proteins via a Michael addition reaction. The reaction results in the formation of a thioether linkage between the cysteine residue and the this compound molecule. This modification can lead to changes in protein structure and function, and can be used to study enzyme mechanisms.
Biochemical and Physiological Effects:
The modification of cysteine residues in proteins by this compound can lead to changes in protein structure and function. This modification can impact enzyme activity, protein-protein interactions, and other biochemical processes. Additionally, this compound has been shown to have toxic effects on cells, particularly in high concentrations.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-Iodo-3-methylpyrazolyl)acetone in lab experiments include its high reactivity and specificity for cysteine residues in proteins. Additionally, this compound is relatively easy to synthesize and can be used in a variety of applications. However, the high reactivity of this compound can also be a limitation, as it can lead to nonspecific protein modifications and toxicity in cells.
Future Directions
There are several future directions for research involving 1-(4-Iodo-3-methylpyrazolyl)acetone. One area of interest is the development of more selective protein modification agents that can target specific amino acid residues in proteins. Additionally, the use of this compound in the synthesis of organic compounds, particularly pyrazoles and pyrazolines, is an area of active research. Finally, the toxicity of this compound in cells is an area of concern, and future research may focus on developing safer alternatives for protein modification and chemical synthesis.
Scientific Research Applications
1-(4-Iodo-3-methylpyrazolyl)acetone is widely used in scientific research as a protein modification agent. It is used to modify cysteine residues in proteins, which can lead to changes in protein structure and function. This compound is also used as a tool for studying enzyme mechanisms, particularly those involving cysteine residues. Additionally, this compound has been used in the synthesis of a variety of organic compounds, including pyrazoles and pyrazolines.
properties
IUPAC Name |
1-(4-iodo-3-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(11)3-10-4-7(8)6(2)9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGRSWGNDUQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3235591.png)
![[1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B3235599.png)






![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3235649.png)
